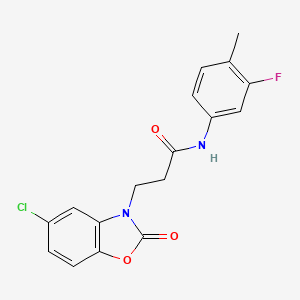
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C17H14ClFN2O3 and its molecular weight is 348.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide is a derivative of benzoxazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzoxazole moiety that contributes to its biological properties, particularly in terms of interaction with biological targets.
Antinociceptive Activity
A study investigated the antinociceptive effects of benzoxazole derivatives, including compounds structurally related to This compound . The compounds were tested using various pain models such as the tail flick and hot plate tests. Results indicated that certain derivatives exhibited significant antinociceptive activity, outperforming standard analgesics like dipyrone and aspirin .
Antimicrobial Activity
Research has shown that benzoxazole derivatives possess antimicrobial properties. For instance, derivatives have been selectively active against Gram-positive bacteria such as Bacillus subtilis and exhibit antifungal activity against pathogens like Candida albicans. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance antimicrobial efficacy .
Cytotoxicity
Several studies have reported on the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. Notably, compounds similar to This compound have shown selective toxicity towards cancer cells while sparing normal cells in some instances. This selectivity is crucial for developing potential anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, benzoxazole derivatives are known to inhibit certain enzymes involved in pain pathways and microbial growth. The inhibition of cyclooxygenase (COX) enzymes has been implicated in their analgesic effects . Additionally, the interaction with DNA or RNA synthesis pathways may contribute to their anticancer properties.
Case Studies
- Antinociceptive Study : In a comparative study involving several benzoxazole derivatives, it was found that compounds with specific substitutions on the benzoxazole ring showed enhanced antinociceptive effects in animal models. The most potent compounds demonstrated a significant reduction in pain response compared to controls .
- Antimicrobial Efficacy : A screening of 41 benzoxazole derivatives revealed selective antibacterial activity against Bacillus subtilis. Compounds exhibiting lower minimum inhibitory concentrations (MICs) were identified as potential candidates for further development .
Data Summary
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3/c1-10-2-4-12(9-13(10)19)20-16(22)6-7-21-14-8-11(18)3-5-15(14)24-17(21)23/h2-5,8-9H,6-7H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGBXNMHTALXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














